HIF‑1 Transcriptional Activation: 103D5R vs. KC7F2 and PX‑478
In a cell‑based alkaline phosphatase reporter assay driven by hypoxia‑responsive elements (HRE), 103D5R inhibited HIF‑1‑mediated transcriptional activation with an IC₅₀ of 35 µM [1]. In contrast, the structurally distinct inhibitor KC7F2 displayed an IC₅₀ of 20 µM in the same LN229‑HRE‑AP cellular system , while PX‑478 exhibited an IC₅₀ range of 20–30 µM across multiple cancer cell lines under normoxic conditions [2]. Although 103D5R is slightly less potent than KC7F2 in this specific assay, its unique chemotype and non‑ubiquitin‑dependent mechanism provide orthogonal validation capabilities.
| Evidence Dimension | Inhibition of HIF‑1‑driven alkaline phosphatase reporter activity (IC₅₀) |
|---|---|
| Target Compound Data | 35 µM |
| Comparator Or Baseline | KC7F2: 20 µM; PX‑478: 20–30 µM |
| Quantified Difference | 103D5R is 1.75‑fold less potent than KC7F2; comparable to PX‑478 range |
| Conditions | LN229‑HRE‑AP human glioma cells under hypoxia (1% O₂) |
Why This Matters
Knowing the exact IC₅₀ difference allows researchers to select the appropriate inhibitor concentration for pathway‑specific studies and to avoid over‑ or under‑dosing when comparing mechanisms.
- [1] Tan C, et al. Cancer Res. 2005 Jan 15;65(2):605-12. View Source
- [2] Welsh S, Williams R, Kirkpatrick L, Paine-Murrieta G, Powis G. Antitumor activity and pharmacodynamic properties of PX‑478, an inhibitor of hypoxia‑inducible factor‑1α. Mol Cancer Ther. 2004 Mar;3(3):233-44. View Source
